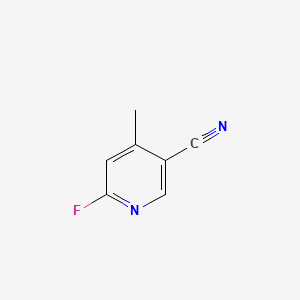

6-Fluoro-4-methylnicotinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXREOQLNIVKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Fluoro-4-methylnicotinonitrile

Executive Summary

6-Fluoro-4-methylnicotinonitrile (CAS: 1201192-60-0) is a highly versatile fluorinated heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development[1]. The strategic placement of a fluorine atom, a methyl group, and a cyano group on a pyridine core creates a uniquely reactive scaffold. Rather than relying on rigid templates, this technical guide provides an in-depth analysis of the compound's physicochemical properties, structural dynamics, and self-validating experimental protocols for its functionalization, specifically focusing on Nucleophilic Aromatic Substitution (SNAr).

Structural Dynamics and Physicochemical Properties

The reactivity and physical behavior of 6-Fluoro-4-methylnicotinonitrile are dictated by the synergistic electronic effects of its substituents. The pyridine nitrogen and the C3-cyano group act as strong electron-withdrawing groups (EWGs) via both inductive (-I) and resonance (-M) effects. Conversely, the C4-methyl group provides mild electron donation (+I) and localized steric hindrance.

Physicochemical Data Summary

To facilitate rapid assessment for drug design and synthesis, the core physicochemical properties are summarized below.

| Property | Value | Causality / Structural Implication |

| CAS Number | 1201192-60-0 | Unique identifier for procurement and regulatory tracking[2]. |

| Molecular Formula | C7H5FN2 | Defines the base stoichiometry[1]. |

| Molecular Weight | 136.13 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment[1]. |

| Topological Polar Surface Area (TPSA) | ~36.7 Ų | Driven by the cyano group and pyridine nitrogen; optimal for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive membrane permeability. |

| Hydrogen Bond Acceptors | 3 | The fluorine, cyano nitrogen, and pyridine nitrogen can all participate in target binding. |

The Reactivity Paradigm: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable feature of 6-Fluoro-4-methylnicotinonitrile is its extreme susceptibility to SNAr at the C6 position.

Mechanistic Causality: Why Fluorine?

A common misconception in organic synthesis is that the leaving group ability in SNAr correlates with bond strength (where C-I > C-Br > C-Cl > C-F). However, in SNAr reactions on electron-deficient rings, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent bond cleavage[3][4].

Because fluorine is the most electronegative element, it exerts a massive inductive pull (-I effect), severely depleting electron density at the C6 carbon. This dramatically lowers the activation energy required for the nucleophile to attack. Once the stabilized Meisenheimer complex is formed, the elimination of the fluoride ion is rapid[3]. Furthermore, the C3-cyano group is positioned para to the C6-fluoro group, allowing it to accept electron density via resonance, further stabilizing the transition state[4].

Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the amination of 6-Fluoro-4-methylnicotinonitrile is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.

Protocol: C6-Amination via SNAr

Objective: Synthesize 6-morpholino-4-methylnicotinonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a dried reaction vial equipped with a magnetic stir bar, add 6-Fluoro-4-methylnicotinonitrile (1.0 equivalent)[2].

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents).

-

Causality: A mild inorganic base is chosen over strong bases (like NaH or KOtBu) to scavenge the generated HF without risking the hydrolysis of the sensitive C3-cyano group into an amide or carboxylic acid.

-

-

Nucleophile Addition: Add morpholine (1.2 equivalents).

-

Solvent Introduction: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is a polar aprotic solvent. It solvates the potassium cation effectively but leaves the nucleophilic amine relatively unsolvated (naked), thereby maximizing its nucleophilicity and accelerating the reaction[3].

-

-

Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

-

Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Experimental workflow for SNAr modification of 6-Fluoro-4-methylnicotinonitrile.

Analytical Validation

A robust protocol must be self-validating. The success of the above reaction is confirmed through orthogonal analytical techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The reaction is deemed complete when the starting material mass (m/z 137 [M+H]⁺) is entirely replaced by the product mass (m/z 204 [M+H]⁺ for the morpholine adduct).

-

¹⁹F NMR Spectroscopy: The starting material exhibits a distinct fluorine signal (typically between -60 and -70 ppm, depending on the reference standard). The complete disappearance of this signal is definitive proof of successful fluoride displacement, validating the SNAr mechanism.

Conclusion

6-Fluoro-4-methylnicotinonitrile is a highly programmable scaffold. By understanding the causality behind its physicochemical properties—specifically the profound electron-withdrawing nature of the C6-fluorine and C3-cyano groups—researchers can predictably execute late-stage functionalizations. The self-validating SNAr protocols outlined herein ensure high-fidelity synthesis, accelerating the development of novel therapeutics and advanced materials.

References

1.[1] Title: 1201192-60-0|6-Fluoro-4-methylnicotinonitrile|BLD Pharm Source: bldpharm.com URL: 2.[2] Title: 1201192-60-0 Cas No. | 6-Fluoro-4-methylnicotinonitrile | Apollo Source: apolloscientific.co.uk URL: 3.[3] Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem Source: benchchem.com URL: 4.[4] Title: Nucleophilic aromatic substitution - Wikipedia Source: wikipedia.org URL:

Sources

Solubility Profile of 6-Fluoro-4-methylnicotinonitrile in Organic Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, 6-Fluoro-4-methylnicotinonitrile has emerged as a critical heterocyclic building block.[1] Its utility is defined by its chemical reactivity and, crucially, by its physicochemical properties, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents is a cornerstone of process development, formulation, and preclinical evaluation. It dictates the choice of reaction media, purification strategies (such as crystallization), and the feasibility of formulation pathways. This guide provides a comprehensive technical overview of the solubility profile of 6-Fluoro-4-methylnicotinonitrile, moving from theoretical prediction to a robust experimental determination protocol. We aim to equip researchers, chemists, and formulation scientists with the foundational knowledge to effectively handle and utilize this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.[2]

Molecular Structure Analysis of 6-Fluoro-4-methylnicotinonitrile

To predict the solubility of 6-Fluoro-4-methylnicotinonitrile, we must first dissect its molecular structure:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The ring system itself is relatively polar.

-

Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. The nitrogen atom's lone pair makes it a good hydrogen bond acceptor.[3] The inclusion of nitriles is a common strategy in medicinal chemistry, where it can serve as a bioisostere for other polar groups.[3]

-

Fluorine Atom (-F): As the most electronegative element, fluorine is a powerful electron-withdrawing group. Its substitution on the pyridine ring modulates the electronic distribution of the molecule, increasing its overall polarity. Fluorine substitution is a well-established method in drug design to enhance metabolic stability and binding affinity.[4]

-

Methyl Group (-CH₃): This is a nonpolar, aliphatic group. While small, it contributes some nonpolar character to the molecule.

Overall Polarity Assessment: The combination of the polar pyridine ring, the highly polar nitrile group, and the electronegative fluorine atom results in a molecule with significant overall polarity and a notable dipole moment. While it lacks a hydrogen bond donor, its multiple hydrogen bond acceptor sites (the pyridine nitrogen and the nitrile nitrogen) are key features.

Solvent Classification and Predicted Solubility

Organic solvents are typically classified based on their polarity.[5]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bond accepting capabilities of 6-Fluoro-4-methylnicotinonitrile, it is predicted to exhibit high solubility in these solvents.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone). These solvents have large dipole moments but lack O-H or N-H bonds.[5] They are excellent at dissolving polar compounds. DMSO and DMF, in particular, are powerful solvents for a wide range of organic molecules. We predict very high solubility in solvents like DMSO and DMF, and good solubility in acetone and acetonitrile.

-

Nonpolar Solvents: (e.g., Hexanes, Toluene, Diethyl Ether). These solvents have low dielectric constants and minimal dipole moments.[6] They primarily interact through weak van der Waals forces. Given the significant polarity of 6-Fluoro-4-methylnicotinonitrile, it is predicted to have low to negligible solubility in nonpolar solvents like hexanes. Solubility in toluene or diethyl ether may be slightly higher but still limited.

The following diagram illustrates the key solute-solvent interactions that govern solubility.

Caption: Predicted interactions based on the "like dissolves like" principle.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are invaluable, empirical data is the gold standard. The most robust method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , as recommended by OECD guidelines.[7][8] This method ensures that the solvent is fully saturated with the solute at a specific temperature, representing a true equilibrium state.[9]

Equipment and Materials

-

Solute: 6-Fluoro-4-methylnicotinonitrile (>98% purity)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, DMSO).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for standard preparation.

-

Step-by-Step Protocol

The following diagram outlines the experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation of Slurries:

-

To a series of glass vials, add an excess amount of 6-Fluoro-4-methylnicotinonitrile (e.g., 20-50 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours. A preliminary experiment can determine the time required to reach a stable concentration. This step is critical for achieving thermodynamic equilibrium.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. For very fine suspensions, centrifugation may be required.[11]

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.[11]

-

-

Quantification via HPLC:

-

Prepare a series of calibration standards of 6-Fluoro-4-methylnicotinonitrile of known concentrations in a suitable solvent (typically the mobile phase).[10]

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.

-

Accurately dilute the filtered sample solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and determine its concentration by referencing the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Illustrative Solubility Data

While compound-specific experimental data is not publicly available, the following table provides an illustrative solubility profile for 6-Fluoro-4-methylnicotinonitrile based on the theoretical predictions outlined in Section 2.0. Researchers should use this as a guideline and generate their own data following the protocol above.

| Solvent | Solvent Class | Predicted Solubility at 25 °C (mg/mL) | Qualitative Classification |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very Soluble |

| Methanol | Polar Protic | 50 - 100 | Freely Soluble |

| Acetone | Polar Aprotic | 50 - 100 | Freely Soluble |

| Ethanol | Polar Protic | 30 - 50 | Soluble |

| Acetonitrile | Polar Aprotic | 30 - 50 | Soluble |

| Ethyl Acetate | Intermediate Polarity | 10 - 30 | Sparingly Soluble |

| Dichloromethane | Intermediate Polarity | 5 - 15 | Sparingly Soluble |

| Toluene | Nonpolar | 1 - 5 | Slightly Soluble |

| Diethyl Ether | Nonpolar | < 1 | Very Slightly Soluble |

| n-Heptane | Nonpolar | < 0.1 | Practically Insoluble |

Conclusion for the Practicing Scientist

Understanding the solubility of 6-Fluoro-4-methylnicotinonitrile is not an academic exercise; it is a practical necessity for its successful application in research and development. Based on its molecular structure, the compound is predicted to be a polar molecule with high solubility in polar aprotic and protic solvents, and poor solubility in nonpolar hydrocarbon solvents. This profile makes solvents like acetone, acetonitrile, and alcohols suitable for reaction and purification, while a nonpolar solvent like heptane could be an effective anti-solvent for crystallization. For formulation and biological screening, DMSO is an excellent choice for creating high-concentration stock solutions. The provided shake-flask protocol offers a reliable, gold-standard method for generating precise, in-house solubility data, empowering scientists to make informed, data-driven decisions in their development workflows.

References

- Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved February 27, 2026.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(8), 1493-1499.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- AAT Bioquest. (2024, August 26).

- Takács-Krucsó, K., et al. (2021). Parameters of HPLC system used in solubility experiments for concentration measurement. Scientific Reports, 11(1), 1-14.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123.

- Varma, M. V. S., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3044-3052.

- Unknown. (n.d.). Classification of organic compounds By solubility.

- Wikipedia. (n.d.).

- Unknown. (n.d.).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- KREATiS. (n.d.).

- Legislation.gov.uk. (n.d.). a.6.

- U.S. Environmental Protection Agency. (1998, March). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.

- Sigma-Aldrich. (n.d.). 6-Fluoro-4-methylnicotinic acid. Retrieved February 27, 2026.

- PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved February 27, 2026.

- U.S. Environmental Protection Agency. (n.d.). 6-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile Properties.

- Engers, D. W., et al. (2017). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters, 27(18), 4348-4353.

- ChemScene. (n.d.). 6-Fluoro-4-methylnicotinic acid. Retrieved February 27, 2026.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Benchchem. (2025).

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2. Retrieved February 27, 2026.

- Ilardi, E. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved February 27, 2026.

- National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. sciforum.net [sciforum.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

6-Fluoro-4-methylnicotinonitrile: Structural Characterization, Cheminformatic Profiling, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, fluorinated nitrogen-containing heterocycles serve as privileged scaffolds. 6-Fluoro-4-methylnicotinonitrile (CAS: 1201192-60-0) is a highly versatile building block that perfectly exemplifies this trend . By strategically positioning a fluorine atom, a methyl group, and a nitrile moiety around a central pyridine core, this molecule offers precise vectors for synthetic derivatization and pharmacophore mapping.

This technical guide provides an in-depth analysis of its cheminformatic identifiers (SMILES and InChI), physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers and application scientists scaling fragment-based drug discovery (FBDD) workflows.

Cheminformatic Profiling: SMILES and InChI Derivation

Accurate digital representation of molecular structures is critical for computational screening, molecular docking, and database indexing.

SMILES String Analysis

The SMILES (Simplified Molecular-Input Line-Entry System) string for 6-Fluoro-4-methylnicotinonitrile is: Cc1cc(F)ncc1C#N

Mechanistic Breakdown of the SMILES Notation :

-

C : Represents the aliphatic methyl group at the C4 position.

-

c1...c1 : The lowercase letters explicitly define the atoms as part of an aromatic system. This instructs cheminformatics parsers to apply Hückel's rule for delocalized

-electrons. The 1 designates the ring closure points. -

cc(F)n : Traces the path from C5 to C6 (bearing the Fluorine atom in parentheses as a branch), down to the aromatic nitrogen (n) at position 1.

-

C#N : Represents the triply bonded nitrile group attached to the C3 position.

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) provides a standardized, non-proprietary structural representation that eliminates the ambiguity sometimes found in canonical SMILES generation .

Standard InChI: InChI=1S/C7H5FN2/c1-5-2-6(8)10-4-7(5)3-9/h2,4H,1H3

Connectivity Layer Breakdown (c):

-

1-5: The methyl carbon (1) is attached to the C4 position of the pyridine ring (5).

-

2-6(8)10: Traces the backbone to C6 (6), which is bonded to the fluorine atom (8) and the pyridine nitrogen (10).

-

7(5)3-9: Traces the C3 position (7) bonded to the nitrile carbon (3), which is terminally bonded to the nitrile nitrogen (9).

Standard InChIKey: To facilitate database searches (e.g., in PubChem or ChEMBL), the InChI string is hashed using a SHA-256 algorithm to generate a fixed-length 27-character InChIKey. While the exact hash requires algorithmic computation, it serves as the definitive digital fingerprint for this exact stereochemical and isotopic configuration.

Physicochemical Properties & Data Presentation

The substitution pattern of 6-Fluoro-4-methylnicotinonitrile is highly optimized for biological targeting. The table below summarizes its quantitative parameters, highlighting the computational rationale behind its use in drug design.

| Property | Value | Computational Rationale in Drug Design |

| Chemical Formula | C7H5FN2 | Core composition for molecular weight calculation. |

| Molecular Weight | 136.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |

| CAS Registry Number | 1201192-60-0 | Unique identifier for commercial procurement . |

| Exact Mass | 136.0436 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

| Topological Polar Surface Area | 36.7 Ų | Excellent Blood-Brain Barrier (BBB) penetration potential. |

| Hydrogen Bond Donors | 0 | Enhances overall lipophilicity and membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Pyridine N, Nitrile N, and Fluorine act as interaction points. |

| Rotatable Bonds | 0 | High conformational rigidity reduces entropic penalty upon binding. |

Mechanistic Rationale in Drug Design

The structural architecture of 6-Fluoro-4-methylnicotinonitrile is not arbitrary; it is a meticulously designed scaffold.

-

The C6-Fluorine: Acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr). In biological systems, if left unreacted, it serves as a metabolic shield, preventing cytochrome P450-mediated oxidation at the vulnerable C6 position.

-

The C3-Nitrile: Serves a dual purpose. It is a strong electron-withdrawing group that further activates the C6 position for SNAr. Post-synthesis, it can be hydrolyzed to amides, reduced to primary amines, or converted into tetrazoles (bioisosteres for carboxylic acids).

-

The C4-Methyl: Provides essential steric bulk. In kinase inhibitors, this methyl group often forces the molecule into a specific bioactive conformation, preventing planar non-specific binding and reducing off-target toxicity.

Pharmacophore mapping of 6-Fluoro-4-methylnicotinonitrile.

Experimental Protocol: SNAr Derivatization Workflow

To demonstrate the practical utility of this building block, the following is a field-proven, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of 6-Fluoro-4-methylnicotinonitrile using a secondary amine (e.g., morpholine).

Objective

Synthesis of 6-morpholino-4-methylnicotinonitrile via displacement of the C6-fluorine.

Self-Validating System

The reaction progress is inherently self-validating via Thin-Layer Chromatography (TLC). The starting material (highly non-polar, UV active at 254 nm) will disappear, replaced by a lower

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Action: Charge a flame-dried 50 mL round-bottom flask with 6-Fluoro-4-methylnicotinonitrile (1.0 eq, 1.36 g, 10 mmol) and anhydrous

(2.0 eq, 2.76 g, 20 mmol). -

Causality: Flame-drying removes ambient moisture, preventing competitive hydrolysis of the nitrile group or the fluoro group (which would yield an undesired pyridone).

acts as a mild, non-nucleophilic base to scavenge the generated HF, preventing protonation and deactivation of the incoming nucleophile.

Step 2: Solvent and Nucleophile Addition

-

Action: Suspend the mixture in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add morpholine (1.2 eq, 1.04 g, 12 mmol) dropwise at room temperature.

-

Causality: DMF is a polar aprotic solvent. It solvates the potassium cations while leaving the carbonate anion highly active. Furthermore, DMF stabilizes the highly polarized Meisenheimer transition state, drastically reducing the activation energy of the SNAr process.

Step 3: Thermal Activation and Monitoring

-

Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).

-

Causality: The nitrogen atmosphere prevents oxidative degradation of the amine. Heating to 80°C provides sufficient thermal energy to drive the formation of the intermediate complex.

Step 4: Quenching and Workup

-

Action: Cool the reaction to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Causality: Water quenches the reaction and solubilizes the DMF and inorganic salts (

, KF). The ice-cold temperature suppresses any exothermic side reactions. The product, being organic and lipophilic, partitions entirely into the Ethyl Acetate layer.

Step 5: Purification

-

Action: Wash the combined organic layers with brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Causality: Brine alters the osmotic pressure to pull residual water out of the organic phase.

chemically binds the remaining trace water, ensuring a perfectly dry solid product upon solvent evaporation.

Step-by-step SNAr reaction workflow at the C6 position.

References

-

Daylight Chemical Information Systems. "SMILES - A Simplified Chemical Language." Daylight Theory Manual. Available at:[Link]

-

IUPAC. "InChI Trust - Standard InChI." International Chemical Identifier. Available at: [Link]

-

Accela ChemBio. "6-Fluoro-4-methylnicotinonitrile." Accela ChemBio Product Details. Available at:[Link]

Reactivity Profile of Fluorinated Nicotinonitriles: A Technical Guide

The Reactivity Profile of Fluorinated Nicotinonitriles is a critical subject in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the pyridine core serves as a privileged scaffold.

This guide synthesizes the electronic behaviors, regioselectivity rules, and synthetic utility of these compounds, moving beyond generic textbook definitions to provide actionable, lab-tested insights.

Executive Summary: The Fluorine Advantage

Fluorinated nicotinonitriles (e.g., 2-fluoro-3-cyanopyridine) are not merely halogenated building blocks; they are "spring-loaded" electrophiles. The combination of the electron-withdrawing nitrile group (-CN) and the high electronegativity of fluorine creates a synergistic activation of the pyridine ring.

Key Technical Differentiator:

Unlike their chlorinated counterparts, fluorinated nicotinonitriles undergo Nucleophilic Aromatic Substitution (

-

Mechanism: The rate-determining step in

is the formation of the Meisenheimer complex (nucleophilic attack). -

The Fluorine Effect: Although the C-F bond is stronger than C-Cl, fluorine’s high electronegativity lowers the energy of the transition state for the initial attack, stabilizing the negative charge on the ring (inductive stabilization). Consequently,

for these substrates.

Structural Analysis & Regioselectivity Map

Understanding the electronic "hotspots" is prerequisite to designing successful syntheses. The reactivity is governed by the relative positions of the nitrogen atom, the nitrile group, and the fluorine substituents.

The Hierarchy of Electrophilicity

In a polyfluorinated system (e.g., 2,6-difluoronicotinonitrile), regioselectivity is dictated by the Ortho-Effect of the nitrile group.

| Position | Reactivity Level | Driving Force |

| C-2 (Ortho to CN) | Highest | Activated by ring Nitrogen (ortho) + Nitrile (ortho). The inductive effect of -CN is strongest here. |

| C-6 (Para to CN) | Moderate | Activated by ring Nitrogen (ortho) + Nitrile (para). Less inductive activation than C-2. |

| C-4 (Meta to CN) | Low | Only activated if an additional EWG (e.g., -NO2) is present at C-5. |

| CN (Nitrile) | Variable | Susceptible to nucleophilic attack after ring substitution or acid/base hydrolysis.[1][2] |

Visualization: Reactivity Logic Flow

The following diagram maps the decision logic for predicting the site of nucleophilic attack.

Figure 1: Decision tree for regioselective attack on polyfluorinated nicotinonitriles.

Core Reactivity Pillars

Pillar A: Nucleophilic Aromatic Substitution ( )

This is the primary gateway to functionalizing the pyridine core.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Solvents: Aprotic polar solvents (DMF, DMSO, NMP) accelerate the reaction but are hard to remove. THF or Acetonitrile are preferred for ease of workup, often sufficient due to the high reactivity of the C-F bond.

-

Base: Requires a non-nucleophilic base (DIPEA,

, or

Pillar B: Cyclization to Fused Heterocycles

The ortho relationship between the fluorine (leaving group) and the nitrile (electrophile) allows for "one-pot" cascade reactions.

-

Pyrazolo[3,4-b]pyridines: Formed via reaction with hydrazines.[3][4][5]

-

Amino-naphthyridines: Formed via reaction with acetonitriles or active methylenes.

Pillar C: Functional Group Interconversion

-

Nitrile Hydrolysis: Can be controlled to stop at the amide using basic peroxide (NaOH/

) or hydrolyzed fully to the acid .[6] -

Reduction: Catalytic hydrogenation (

, Pd/C) converts -CN to

Experimental Protocol: Synthesis of 6-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine[4]

This protocol demonstrates the regioselective

Target Molecule: 6-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Starting Material: 2,6-Difluoronicotinonitrile

Reagents & Equipment[7]

-

2,6-Difluoronicotinonitrile (1.0 equiv)

-

Hydrazine hydrate (64-65% in water, 2.5 equiv)

-

Ethanol (Absolute, 10 vol) or THF

-

Triethylamine (

, 1.1 equiv) - Optional, speeds up initial substitution -

Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Methodology

-

Preparation: Dissolve 2,6-difluoronicotinonitrile (e.g., 1.40 g, 10 mmol) in absolute Ethanol (15 mL). Cool the solution to 0–5 °C using an ice bath.

-

Why: Cooling is critical. The C-2 fluorine is highly reactive. Higher temperatures can lead to bis-substitution (attack at C-6) or uncontrolled exotherms.

-

-

Addition: Add Hydrazine hydrate (1.25 mL, ~25 mmol) dropwise over 10 minutes.

-

Observation: The solution often turns yellow/orange. A transient precipitate may form and redissolve.

-

-

Reaction (

): Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: 50% EtOAc/Hexane).-

Checkpoint: You should see the disappearance of the starting material (

) and the appearance of the intermediate 2-hydrazinyl-6-fluoronicotinonitrile (

-

-

Cyclization: Once the intermediate is formed, heat the mixture to reflux (78 °C) for 2–4 hours.

-

Workup: Cool the mixture to RT. The product often precipitates as a solid.

-

If solid forms: Filter, wash with cold ethanol and water, then dry under vacuum.

-

If no precipitate: Concentrate the solvent to ~20% volume, add cold water (20 mL), and stir to induce crystallization.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Yield Expectation: 75–85% Characterization:

-

1H NMR (DMSO-d6):

~12.0 (s, 1H, NH), ~8.3 (dd, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~5.6 (s, 2H,

Mechanistic Visualization: The Cascade

The following diagram details the electron flow during the formation of the pyrazole ring, highlighting the transition from the linear hydrazine intermediate to the bicyclic product.

Figure 2: Mechanistic pathway from 2,6-difluoronicotinonitrile to fused pyrazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-substitution (Reaction at C-2 and C-6) | Temperature too high or excess nucleophile added too quickly. | Maintain strict 0°C during addition. Add nucleophile dropwise. |

| Incomplete Cyclization | Insufficient heat or time. | Ensure reflux is maintained. Add a catalytic amount of acid (AcOH) if the nitrile is sluggish. |

| Hydrolysis of Nitrile to Amide | Wet solvents or presence of hydroxide.[6] | Use anhydrous Ethanol/THF. Ensure Hydrazine hydrate is high grade, or use anhydrous hydrazine in THF. |

| Low Solubility of Product | Product crystallizing out during reaction. | This is actually good. Filter directly. If trapped in gum, sonicate with cold Ethanol. |

References

-

Regioselectivity of

in Fluorinated Pyridines BenchChem Technical Support Team. "A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers." -

Synthesis of Pyrazolo[3,4-b]pyridines Zhang, X.-Y., et al.[4][12] "Novel and Efficient Synthesis of Pyrazolo[3,4-b]pyridin-6-ones... through One-Pot Reaction."[12] Heterocycles, Vol. 78, No. 4, 2009.[12]

-

Nucleophilic Substitution Mechanisms Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

-

Applications in Medicinal Chemistry Gillis, E. P., et al.[4][12][13] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

-

General Reactivity of Nitriles Chemistry Steps. "Converting Nitriles to Amides - Hydrolysis Conditions."

Sources

- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. raco.cat [raco.cat]

- 5. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

The 6-Fluoro-4-methylnicotinonitrile Scaffold: A Comprehensive Technical Guide to Reactivity, Functionalization, and Applications in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for the rapid exploration of chemical space. 6-Fluoro-4-methylnicotinonitrile (CAS: 1201192-60-0) [1] has emerged as a privileged scaffold due to its three orthogonal reaction vectors: a highly activated C6-fluorine atom, an electron-withdrawing C3-nitrile group, and a sterically tunable C4-methyl group.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols associated with this molecule. By moving beyond traditional batch chemistry and incorporating state-of-the-art aqueous flow methodologies, this whitepaper serves as a self-validating blueprint for drug discovery professionals seeking to leverage this scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase and KIF18A inhibitors [2].

Structural & Electronic Profiling

The synthetic utility of 6-fluoro-4-methylnicotinonitrile is dictated by the synergistic electronic effects of its substituents.

-

C6-Fluorine (The Electrophilic Hub): Fluorine is the most electronegative element, creating a strong inductive pull (

effect) that polarizes the C-F bond. When positioned ortho to the pyridine nitrogen and para to the cyano group, the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring is drastically lowered. This renders the C6 position highly susceptible to Nucleophilic Aromatic Substitution ( -

C3-Nitrile (The Electron Sink & Synthetic Handle): The cyano group acts as a powerful electron-withdrawing group (

and -

C4-Methyl (The Steric Tuner): The methyl group provides mild electron donation (

) and steric shielding. While it slightly tempers the electrophilicity of the ring compared to non-methylated analogs, it provides a critical vector for late-stage functionalization (e.g., radical bromination) to build extended linkers.

Quantitative Physicochemical Data

To facilitate analytical tracking and reaction planning, the core physicochemical properties of the scaffold are summarized below [1]:

| Property | Value / Specification | Analytical Relevance |

| CAS Registry Number | 1201192-60-0 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | Determines exact mass for High-Resolution Mass Spectrometry (HRMS). | |

| Molecular Weight | 136.13 g/mol | Required for stoichiometric calculations. |

| SMILES String | N#CC1=CN=C(F)C(C)=C1 | Informatics and computational modeling input. |

| UV Absorbance Max | ~215 nm | Optimal wavelength for HPLC/UPLC reaction monitoring. |

Core Synthetic Methodologies & Mechanistic Pathways

Nucleophilic Aromatic Substitution ( ) at C6

The most frequent transformation of 6-fluoro-4-methylnicotinonitrile is the displacement of the fluorine atom by nitrogen, oxygen, or sulfur nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex.

Figure 1: SNAr mechanism at the C6 position via a Meisenheimer complex.

Protocol 1: Scalable Aqueous

via Polymeric Additives (Green Chemistry Approach)

Historically,

Step-by-Step Methodology (Self-Validating System):

-

Preparation of the Aqueous Matrix: Dissolve HPMC (2 wt%) in deionized water. Stir at room temperature until a clear, viscous solution is achieved. Causality: The 2 wt% concentration is critical; lower concentrations fail to form sufficient hydrophobic micelles, while higher concentrations cause prohibitive viscosity.

-

Reagent Loading: To a reaction vessel (or an Oscillatory Plug Flow Reactor for scale-up), add 6-fluoro-4-methylnicotinonitrile (0.25 M) and the desired nucleophile (e.g., piperidin-4-ol or a functionalized amine, 1.1 equivalents).

-

Base Addition: Add KOH (1.5 equivalents) to neutralize the generated HF and drive the equilibrium forward.

-

Reaction Execution: Heat the mixture gently to 60 °C. If using batch chemistry, stir vigorously (≥500 rpm) to prevent the insoluble electrophile from settling. If using a flow reactor, maintain a residence time of ~7 minutes with oscillation parameters set to ensure a homogeneous suspension [3].

-

In-Process Control (IPC): Sample the reaction mixture, dilute with MeCN/H2O, and analyze via HPLC at 215 nm. Validation: The reaction is deemed complete when the peak corresponding to the starting material (136.13 g/mol ) is <1% by area.

-

Workup: Cool to room temperature. The product typically precipitates from the aqueous matrix. Isolate via vacuum filtration, wash with cold water, and dry under vacuum.

Orthogonal Functionalization: Divergent Workflows

Beyond C6 substitution, the scaffold allows for orthogonal modifications, enabling the synthesis of highly diverse libraries.

Figure 2: Divergent synthetic workflow from the 6-Fluoro-4-methylnicotinonitrile core.

Protocol 2: Nitrile Reduction to Aminomethyl Pyridines

The cyano group can be reduced to a primary amine, providing a hydrogen-bond donor/acceptor pair crucial for target protein binding.

-

Methodology: Dissolve the

product in methanolic ammonia (to suppress secondary amine formation). Add Raney Nickel or Pd/C (10 mol%). Hydrogenate under a balloon of

Protocol 3: C4-Methyl Radical Bromination

To build extended molecular architectures, the C4-methyl group can be activated via Wohl-Ziegler bromination.

-

Methodology: Dissolve the scaffold in carbon tetrachloride or trifluorotoluene. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux under inert atmosphere. The homolytic cleavage of AIBN initiates a radical chain reaction, selectively brominating the benzylic-like C4-methyl group, yielding a versatile bromomethyl intermediate for subsequent cross-coupling or alkylation.

Applications in Drug Discovery

The 6-fluoro-4-methylnicotinonitrile scaffold is highly prized in the development of targeted therapeutics. Its ability to serve as a rigid, metabolically stable core makes it ideal for designing inhibitors that must occupy specific binding pockets in enzymes or motor proteins.

A prominent example is its utility in the synthesis of KIF18A inhibitors [2]. KIF18A is a kinesin motor protein critical for chromosome congression during mitosis; its inhibition is a promising strategy for treating chromosomally unstable cancers. Patent literature demonstrates that 6-fluoropyridine derivatives undergo efficient

References

-

Justia Patents. (2025). KIF18A inhibitors. Patent Application. Retrieved February 27, 2026, from [Link]

-

Hammer, S., Nanto, F., Canu, P., Ötvös, S. B., & Kappe, C. O. (2024). Application of an Oscillatory Plug Flow Reactor to Enable Scalable and Fast Reactions in Water Using a Biomass-Based Polymeric Additive. ChemSusChem, 17(2), e202301149. [Link]

Metabolic Stability of 6-Fluoro-4-methylnicotinonitrile Scaffolds: A Physical Organic and Enzymatic Perspective

As drug discovery programs increasingly rely on highly functionalized aza-arenes, understanding the precise metabolic liabilities of these building blocks is critical. The 6-Fluoro-4-methylnicotinonitrile scaffold (CAS: 1201192-60-0)[1],[2] presents a fascinating case study in physical organic chemistry and enzymology. This whitepaper deconstructs the metabolic profile of this scaffold, moving beyond simplistic "fluorine blocks metabolism" heuristics to explore the nuanced interplay between Cytochrome P450 (CYP) enzymes, Aldehyde Oxidase (AOX), and nucleophilic aromatic substitution (SNAr) liabilities.

Structural Deconstruction and Electronic Profiling

To accurately predict the metabolic fate of 6-Fluoro-4-methylnicotinonitrile, we must first analyze its electronic distribution. The scaffold is governed by a "push-pull" electronic system, though in this case, it is overwhelmingly "pull":

-

Pyridine Nitrogen: Inherently electron-withdrawing via inductive and resonance effects.

-

C3-Nitrile (-CN): A powerful electron-withdrawing group (EWG) that drastically reduces the electron density of the entire ring.

-

C6-Fluorine (-F): Exerts a strong inductive electron-withdrawing effect (-I), overriding its weak resonance-donating (+M) capability[3].

Consequence: The aromatic ring is highly electron-deficient. This renders the scaffold highly resistant to electrophilic attack (e.g., CYP450-mediated arene epoxidation) but exceptionally vulnerable to nucleophilic attack (e.g., AOX oxidation and thiol conjugation).

Table 1: Predicted Metabolic Liabilities and Electronic Rationale

| Position | Functional Group | Primary Metabolizing Enzyme | Reaction Mechanism | Liability Risk | Structural/Electronic Rationale |

| C2 | Unsubstituted C-H | Aldehyde Oxidase (AOX1) | Nucleophilic Attack (Mo=O) | High | Highly electrophilic due to ortho-N, meta-CN, and para-F. |

| C3 | Nitrile (-CN) | N/A | N/A | Low | Metabolically stable; acts as a strong EWG. |

| C4 | Methyl (-CH3) | CYP450 (e.g., 3A4) | Hydrogen Atom Transfer (HAT) | Moderate | Susceptible to aliphatic hydroxylation; forms stable radical. |

| C5 | Unsubstituted C-H | CYP450 | Electrophilic Epoxidation | Low | Ring is too electron-deficient for electrophilic attack. |

| C6 | Fluorine (-F) | Glutathione S-Transferase | Nucleophilic Aromatic Sub (SNAr) | Moderate | Activated leaving group; blocked from AOX oxidation. |

Cytochrome P450 (CYP) Aliphatic Oxidation

While the electron-deficient pyridine ring resists CYP-mediated arene hydroxylation, the C4-methyl group serves as a prime target for aliphatic oxidation. CYPs operate via a Hydrogen Atom Transfer (HAT) mechanism. The abstraction of a hydrogen atom from the C4-methyl group yields a carbon-centered radical that is pseudo-benzylic, stabilized by the adjacent aromatic system[3].

Following the "oxygen rebound" step, this yields a hydroxymethyl metabolite, which can be further oxidized by cytosolic dehydrogenases to a carboxylic acid.

Caption: CYP450-mediated aliphatic oxidation pathway of the C4-methyl group.

Aldehyde Oxidase (AOX) Mediated Clearance

Aldehyde oxidase (AOX) is a cytosolic molybdo-flavoenzyme responsible for the oxidation of aza-aromatics. Unlike CYPs, AOX does not require NADPH and operates via a nucleophilic attack by a high-valent molybdenum-oxo species on the carbon adjacent to the nitrogen[4].

In the 6-Fluoro-4-methylnicotinonitrile scaffold, the two positions adjacent to the nitrogen are C2 and C6.

-

The C6 position is blocked by fluorine. This is a common medicinal chemistry strategy to halt AOX metabolism at a specific site.

-

The C2 position , however, is unsubstituted. Because AOX oxidation is driven by the electrophilicity of the substrate[5], the combined electron-withdrawing effects of the C3-nitrile and C6-fluorine make the C2 carbon highly electrophilic. Consequently, this scaffold is at a severe risk of rapid AOX-mediated clearance to form a 2-pyridone metabolite [6].

Caption: Aldehyde Oxidase (AOX) mediated nucleophilic oxidation at the highly electrophilic C2 position.

Self-Validating Experimental Protocols

To accurately profile this scaffold, standard Human Liver Microsome (HLM) assays are insufficient. HLM preparations lack cytosolic enzymes (like AOX) and will yield a falsely optimistic metabolic half-life. The following protocols are engineered to isolate and validate specific clearance mechanisms.

Protocol A: Human Liver Cytosol (HLC) Assay for AOX Clearance

Causality: Because AOX is a soluble cytosolic enzyme, evaluating this scaffold requires HLC. To prove that clearance is definitively AOX-mediated (and not driven by other cytosolic enzymes like xanthine oxidase), the assay must include a specific AOX inhibitor.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Cytosol on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

Incubation Matrix: Dilute HLC in buffer to a final protein concentration of 1.0 mg/mL. Note: Do NOT add NADPH, as AOX utilizes an endogenous molybdenum cofactor.

-

Self-Validating Arms: Set up three parallel incubation arms:

-

Arm 1 (Test): 1 µM 6-Fluoro-4-methylnicotinonitrile.

-

Arm 2 (Positive Control): 1 µM Carbazeran (validates AOX activity).

-

Arm 3 (Inhibition): 1 µM Test Compound + 1 µM Raloxifene (a potent, specific AOX inhibitor).

-

-

Reaction: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the test/control compounds.

-

Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

-

Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Validation Check: If clearance occurs in Arm 1 but is >90% blocked in Arm 3, the liability is confirmed as AOX-mediated.

Protocol B: Glutathione (GSH) Trapping for SNAr Liability

Causality: The C6-fluorine is highly activated by the ortho-nitrogen and meta-nitrile. This creates a risk for nucleophilic aromatic substitution (SNAr) by endogenous thiols, potentially leading to idiosyncratic toxicity.

Step-by-Step Methodology:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation: Incubate 10 µM of the scaffold with 5 mM reduced Glutathione (GSH) at 37°C. (No enzymes are strictly required, as this is a direct chemical reaction, though adding recombinant GST can evaluate enzymatic acceleration).

-

Control: Run a parallel incubation without GSH to monitor baseline aqueous stability.

-

Quenching & Analysis: Quench at 1, 4, and 24 hours with cold acetonitrile.

-

Detection (Self-Validating): Analyze via LC-MS/MS using a neutral loss scan of 129 Da (loss of pyroglutamic acid). The appearance of a metabolite with a mass shift of +287 Da (GSH mass 307 - HF 20) definitively confirms the displacement of the C6-fluorine.

References

-

Bhattarai P, Trombley TA, Altman RA. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry (via PMC), 2022. URL:[Link]

-

Lepri S, et al. "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds." Proceedings of the National Academy of Sciences (PNAS), 2017. URL:[Link]

-

Finkelmann AR, et al. "Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism." ACS Omega, 2017. URL:[Link]

-

Cambridge MedChem Consulting. "Aldehyde Oxidase." Drug Discovery Resources, 2023. URL:[Link]

Sources

- 1. 1201192-60-0 | 6-fluoro-4-methylnicotinonitrile - Moldb [moldb.com]

- 2. 1201192-60-0|6-Fluoro-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methylnicotinonitrile: pKa and Lipophilicity

This guide provides a comprehensive technical overview of two critical physicochemical parameters for the novel compound 6-Fluoro-4-methylnicotinonitrile: its acid dissociation constant (pKa) and lipophilicity (LogP/LogD). For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document delves into the theoretical underpinnings, computational predictions, and detailed experimental methodologies for determining these essential characteristics.

The Pivotal Role of pKa and Lipophilicity in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. Among these, the pKa and lipophilicity stand out for their direct impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

The pKa dictates the ionization state of a molecule at a given pH.[2] Since many biological environments, from the gastrointestinal tract to intracellular compartments, have distinct pH values, the pKa of a drug will determine the ratio of its charged to uncharged forms. This is critical because the neutral, unionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes, a prerequisite for reaching its target.[2]

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), quantifies a molecule's affinity for a lipid-like environment versus an aqueous one.[3] A compound's lipophilicity influences its solubility, permeability across cell membranes, and binding to plasma proteins and metabolic enzymes.[3] An optimal balance of hydrophilicity and lipophilicity is crucial; while sufficient lipophilicity is needed for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4]

For a nitrogen-containing heterocyclic compound like 6-Fluoro-4-methylnicotinonitrile, the pyridine nitrogen introduces a basic center, making its pKa a key determinant of its charge state at physiological pH (around 7.4). The interplay between its pKa and lipophilicity will therefore govern its overall "drug-likeness" and potential as a therapeutic candidate.

Predicted Physicochemical Profile of 6-Fluoro-4-methylnicotinonitrile

In the absence of experimental data for this specific novel compound, computational methods provide a valuable first approximation of its physicochemical properties. These in silico predictions are instrumental in the early stages of drug discovery for prioritizing candidates for synthesis and further testing.[5] It is crucial to recognize that these are theoretical estimations and require experimental verification for confirmation.

A variety of computational models exist for predicting these properties, each employing different algorithms and training datasets.[5][6] For this guide, we utilized the SwissADME web tool, a widely used platform for predicting ADME parameters, to obtain consensus LogP values for 6-Fluoro-4-methylnicotinonitrile.[5][7][8]

| Property | Predicted Value | Prediction Method |

| Consensus LogP | 1.45 | Average of multiple predictive models |

| iLOGP | 1.57 | Physics-based method |

| XLOGP3 | 1.43 | Atom-based and knowledge-based method |

| WLOGP | 1.63 | Atom-based method |

| MLOGP | 1.01 | Topology-based method with 13 molecular descriptors |

| SILICOS-IT | 1.59 | Fragment-based method |

| Water Solubility (LogS) | -2.25 | Calculated from ESOL model |

These values were predicted using the SwissADME web tool.[5][7][8]

The predicted Consensus LogP of 1.45 suggests that 6-Fluoro-4-methylnicotinonitrile possesses moderate lipophilicity. This value falls within the desirable range for orally bioavailable drugs as outlined by Lipinski's Rule of Five (LogP ≤ 5).[3] The predicted moderate water solubility (LogS = -2.25) is also favorable for a drug candidate.

While SwissADME provides a comprehensive lipophilicity profile, it does not offer a direct pKa prediction. Other specialized software, such as ACD/pKa DB or ChemAxon's pKa predictor, utilize large databases of experimental pKa values and employ quantitative structure-property relationship (QSPR) models to estimate the pKa of novel compounds.[9][10] Based on the structure of 6-Fluoro-4-methylnicotinonitrile, the pyridine nitrogen is the primary basic center. The presence of the electron-withdrawing fluorine and nitrile groups would be expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). Conversely, the electron-donating methyl group would slightly increase the basicity. A precise predicted value would require the use of such specialized software.

Experimental Determination of pKa

Given the critical importance of the pKa value and the limitations of in silico predictions, experimental determination is essential. Two common and reliable methods for pKa determination of nitrogenous heterocyclic compounds are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for determining the pKa of a compound.[11] It relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which half of the compound is in its ionized form. This method is particularly suitable for compounds that are sufficiently soluble in water or a co-solvent system. The choice of a co-solvent like methanol or DMSO may be necessary for compounds with low aqueous solubility, but it's important to note that this can slightly alter the apparent pKa value. Maintaining a constant ionic strength with an inert salt like KCl is crucial to minimize the effect of changing ionic activity on the pH measurements.[11]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant, typically 0.1 M HCl or 0.1 M NaOH, and accurately determine its concentration.

-

Prepare a solution of 6-Fluoro-4-methylnicotinonitrile of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is an issue.

-

Prepare a solution of an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the 6-Fluoro-4-methylnicotinonitrile solution into a thermostatted titration vessel.

-

Add the inert salt solution to the vessel.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

-

Titration Procedure:

-

Begin stirring the solution at a constant rate.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

Causality Behind Experimental Choices: This method is particularly useful for compounds that possess a chromophore close to the ionizable center, as the UV-Vis absorbance spectrum will change with the protonation state.[12] It is a highly sensitive technique that requires only a small amount of sample. The method involves recording the absorbance spectra of the compound in a series of buffers of known pH. The pKa is then determined from the sigmoidal plot of absorbance at a specific wavelength versus pH. The choice of buffer solutions is critical to ensure accurate and stable pH values across the desired range.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of 6-Fluoro-4-methylnicotinonitrile in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).

-

Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa. Ensure the buffers have a constant ionic strength.

-

-

Sample Preparation for Measurement:

-

In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution.

-

Add a small, identical volume of the stock solution of the compound to each cuvette/well, ensuring the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKa.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation to obtain a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.[12]

-

Experimental Determination of Lipophilicity

The lipophilicity of a compound is experimentally determined as its partition coefficient (LogP) for neutral compounds or its distribution coefficient (LogD) for ionizable compounds at a specific pH.

Shake-Flask Method for LogP/LogD

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining LogP and LogD due to its direct measurement of the partitioning equilibrium.[13] The choice of n-octanol and water (or a pH 7.4 buffer for LogD) is the standard system used to mimic the partitioning between biological membranes and the aqueous environment. It is crucial to pre-saturate each phase with the other to ensure that the volumes of the phases do not change during the experiment. Vigorous shaking is necessary to achieve equilibrium, and subsequent centrifugation ensures a clean separation of the two phases for accurate concentration analysis.

Experimental Protocol:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Accurately weigh a small amount of 6-Fluoro-4-methylnicotinonitrile and dissolve it in the pre-saturated n-octanol or PBS.

-

Add a known volume of the pre-saturated second phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve a complete separation of the two phases.

-

-

Analysis:

-

Carefully separate the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Caption: Workflow for LogD determination by the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choices: RP-HPLC offers a faster and more automated alternative to the shake-flask method, especially for determining the lipophilicity of a series of compounds.[1] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its LogP/LogD value. By calibrating the system with a set of compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time. The use of an organic modifier (like methanol or acetonitrile) in the mobile phase is necessary to elute the compounds from the column. The retention time is then extrapolated to 0% organic modifier to obtain a value (log kw) that correlates with the octanol-water partition coefficient.

Experimental Protocol:

-

Preparation of Mobile Phases and Standards:

-

Prepare a series of mobile phases consisting of different ratios of an aqueous buffer (at the desired pH for LogD determination) and an organic modifier (e.g., methanol or acetonitrile).

-

Prepare solutions of a set of standard compounds with known LogP values.

-

-

Chromatographic Analysis:

-

Equilibrate the RP-HPLC column with the initial mobile phase composition.

-

Inject the standard compounds and the sample solution of 6-Fluoro-4-methylnicotinonitrile.

-

Record the retention time for each compound at each mobile phase composition.

-

-

Data Analysis:

-

For each compound, calculate the capacity factor (k') from the retention time and the column dead time.

-

Plot the logarithm of the capacity factor (log k') against the percentage of the organic modifier in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous phase to determine the log kw value for each compound.

-

Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log kw values.

-

Determine the LogP/LogD of 6-Fluoro-4-methylnicotinonitrile by interpolating its log kw value onto the calibration curve.

-

Conclusion

The pKa and lipophilicity of 6-Fluoro-4-methylnicotinonitrile are fundamental physicochemical properties that will profoundly influence its behavior in biological systems and ultimately determine its potential as a drug candidate. While computational predictions offer valuable initial insights, suggesting a favorable moderate lipophilicity, experimental verification is indispensable for accurate characterization. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, the shake-flask method, and RP-HPLC provided in this guide offer robust and reliable approaches for the empirical determination of these crucial parameters. A comprehensive understanding of the pKa and lipophilicity, derived from both predictive and experimental methods, will empower researchers to make informed decisions in the optimization and development of 6-Fluoro-4-methylnicotinonitrile and other novel therapeutic agents.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 27, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 27, 2026, from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved February 27, 2026, from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

Domainex. (n.d.). Shake Flask LogD. Retrieved February 27, 2026, from [Link]

-

Katz, D., Fike, K., Longenberger, J., Placko, S., Philippe-Venec, L., & Chervenak, A. (2022). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic small and Beyond-Rule-of-Five compounds. Journal of Chromatography A, 1674, 463146. [Link]

-

Ríos Martínez, C., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 911–915. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 27, 2026, from [Link]

-

Daina, A., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2021). (PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

Pallicer, J. M., Ràfols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 63–71. [Link]

-

Gilar, M., & Juhas, M. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics, 38(7), e1800163. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved February 27, 2026, from [Link]

-

ACD/Labs. (2025, July 24). What is the pKa of my compound?[Link]

-

Mansouri, K., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]

-

De Levie, R. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 572. [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 27, 2026, from [Link]

-

El-fakharany, E. M., & El-messery, S. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-9. [Link]

-

YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Retrieved February 27, 2026, from [Link]

-

Daina, A., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. [Link]

-

Balogh, G. T., & Tarcsay, A. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2582–2593. [Link]

Sources

- 1. Free Pka Calculator [mathos.ai]

- 2. acdlabs.com [acdlabs.com]

- 3. Molecular Modelling Group [molecular-modelling.ch]

- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 5. scispace.com [scispace.com]

- 6. chemaxon.com [chemaxon.com]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. bio.tools [bio.tools]

- 10. chemaxon.com [chemaxon.com]

- 11. schrodinger.com [schrodinger.com]

- 12. youtube.com [youtube.com]

- 13. optibrium.com [optibrium.com]

Methodological & Application

Synthesis of 6-Fluoro-4-methylnicotinonitrile from raw materials

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-methylnicotinonitrile

Abstract

6-Fluoro-4-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique combination of a cyano group, a fluorine atom, and a methyl group on the pyridine scaffold makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the synthesis of 6-Fluoro-4-methylnicotinonitrile, detailing a robust and well-documented synthetic pathway. The guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Strategic Overview: Retrosynthetic Analysis

A successful synthesis relies on a logical deconstruction of the target molecule into readily available starting materials. The most effective strategy for constructing 6-Fluoro-4-methylnicotinonitrile involves a late-stage formation of the nitrile functional group from a carboxylic acid precursor. This approach leverages stable and often commercially available intermediates, ensuring a reliable and scalable process.

The primary precursor identified is 6-Fluoro-4-methylnicotinic acid . The conversion of a carboxylic acid to a nitrile is a high-yielding and standard transformation. The synthesis of the acid itself can be approached from simpler halogenated pyridines, making this a convergent and flexible strategy.

Caption: Retrosynthetic analysis of 6-Fluoro-4-methylnicotinonitrile.

Recommended Synthetic Pathway: From 2,5-Dibromopyridine

This pathway is recommended due to its high selectivity and reliance on well-understood, robust reactions. It proceeds in three main stages:

-

Formation of a 6-Bromonicotinate Ester: Selective functionalization of 2,5-dibromopyridine.

-

Fluorination and Hydrolysis: A nucleophilic aromatic substitution (Halogen Exchange or "Halex" reaction) to introduce the fluorine atom, followed by hydrolysis to yield the key carboxylic acid intermediate.

-

Amidation and Dehydration: Conversion of the carboxylic acid to the final nitrile product.

Stage 1: Synthesis of a 6-Bromonicotinate Ester